2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid
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Overview
Description
2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid is a complex organic compound with the molecular formula C9H9N3O4. It contains a carboxylic acid group, a secondary amide, and a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives under controlled conditionsThe reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: May be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Hydrazine derivatives: Compounds containing the hydrazine moiety but lacking the benzoic acid group.
Uniqueness: this compound is unique due to its combination of a hydrazine moiety with a benzoic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(2-hydrazinyl-2-oxoacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c10-12-8(14)7(13)11-6-4-2-1-3-5(6)9(15)16/h1-4H,10H2,(H,11,13)(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRPOMTPYCTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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